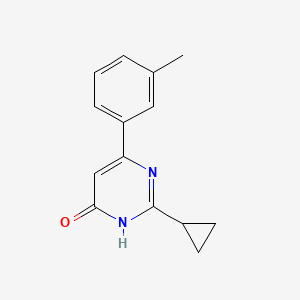
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, general methods for the synthesis of pyrimidine derivatives involve heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Environmental Exposure and Public Health
Research has shown that pyrethroid compounds, which may share structural similarities with "2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol," are widely used insecticides. A study on South Australian preschool children found widespread chronic exposure to these compounds, emphasizing the importance of understanding exposure levels for public health policy and regulation (Babina et al., 2012)(Babina et al., 2012).
Drug Metabolism and Pharmacokinetics
In the realm of pharmacology, studies on similar compounds, such as INCB018424 (a selective inhibitor of Janus tyrosine kinase1/2), have provided detailed insights into drug metabolism, excretion, and pharmacokinetics in humans. Such studies are crucial for understanding how drugs are processed in the body and for the development of new therapeutic agents (Shilling et al., 2010)(Shilling et al., 2010).
Agricultural Applications
Compounds with pyrimidine structures, such as pirimicarb, have been used as insecticides in agriculture and fruit growing. Studies have focused on the metabolism of such compounds in mammals and their excretion in urine, providing insights into human exposure and potential health risks (Hardt et al., 1999)(Hardt et al., 1999).
Cancer Research
In cancer research, compounds with similar structures have been investigated for their potential therapeutic effects. For instance, the cyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-ones (CPIs), a class of DNA-sequence-selective alkylating agents, have shown potent inhibitory properties of DNA synthesis, offering a glimpse into potential applications in cancer treatment (Cristofanilli et al., 1998)(Cristofanilli et al., 1998).
Future Directions
While specific future directions for “2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol” were not found, pyrimidines are of great interest due to their biological potential. The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
properties
IUPAC Name |
2-cyclopropyl-4-(3-methylphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-3-2-4-11(7-9)12-8-13(17)16-14(15-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVCBUXMHGXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)NC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(m-tolyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






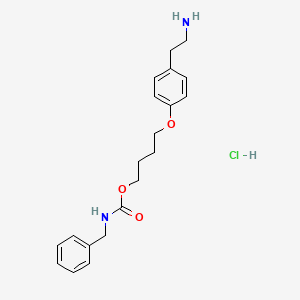
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)

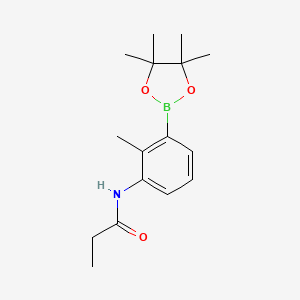
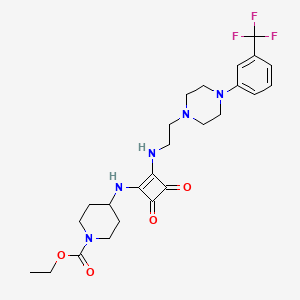

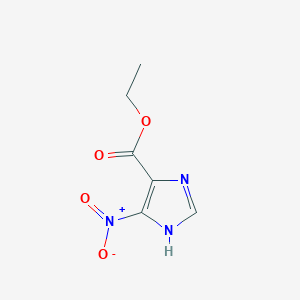
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487012.png)


